molecular formula C15H14N2O3S2 B11523174 methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate

methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11523174
M. Wt: 334.4 g/mol
InChI Key: PUFMKBQYAMNPLU-UHFFFAOYSA-N
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Description

Methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that features a unique combination of a pyridine ring fused with a thiazine ring, along with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a cyanoester, followed by cyclization and functional group transformations. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound’s properties make it useful in the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, share some structural similarities.

    Pyridine-Thiazine Compounds: Other compounds with fused pyridine and thiazine rings may exhibit similar properties.

Uniqueness

Methyl 9-cyano-6-oxo-8-(thiophen-2-yl)-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of functional groups and ring systems

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 9-cyano-6-oxo-8-thiophen-2-yl-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C15H14N2O3S2/c1-20-15(19)12-11(10-4-2-6-21-10)9(8-16)14-17(13(12)18)5-3-7-22-14/h2,4,6,11-12H,3,5,7H2,1H3

InChI Key

PUFMKBQYAMNPLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C2N(C1=O)CCCS2)C#N)C3=CC=CS3

Origin of Product

United States

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